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Compound of Interest

Compound Name: Astressin

Cat. No.: B1632008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Astressin,

a potent, non-selective peptide antagonist of corticotropin-releasing factor (CRF) receptors.

This document summarizes its binding affinity, details the experimental protocols used for its

characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Profile and Binding Affinity
Astressin is a synthetic peptide analog of CRF that acts as a competitive antagonist at both

CRF receptor subtypes, CRF1 and CRF2.[1] It exhibits high binding affinity for these receptors,

effectively blocking the actions of endogenous CRF and related urocortins.

Quantitative Data Summary
The binding affinities and inhibitory concentrations of Astressin and its analogs are

summarized in the tables below. These values highlight the potency and receptor interaction of

these compounds.

Table 1: Binding Affinity (Ki) of Astressin and Related Peptides for CRF Receptors
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Compound
CRF1 Receptor Ki
(nM)

CRF2 Receptor Ki
(nM)

Selectivity

Astressin 2.0[1]
1.5 (CRF2α), 1.0

(CRF2β)
Non-selective

Astressin-B - - Non-selective

Astressin2-B > 500[2] 1.3[2] CRF2 Selective

Stressin1 1.7[1] 222[1] CRF1 Selective

Table 2: In Vitro and In Vivo Potency of Astressin

Assay Parameter Value Species

CRF-stimulated ACTH

Release (in vitro)
IC50

Potent, ~30x more

than

[DPhe12,Nle21,38]r/h

CRF(12–41)[1]

Rat

CRF-induced Gastric

Emptying Inhibition (in

vivo)

Effective Dose

1, 3, and 10 µg (i.c.)

dose-dependently

prevented inhibition[3]

Rat

Stress-induced

Gastric Emptying

Inhibition (in vivo)

Effective Dose
1, 3, and 10 µg (i.c.)

prevented ileus[3]
Rat

CRF-stimulated Fecal

Pellet Output (in vivo)
Effective Dose

3 and 10 µg (i.c.v.)

blocked stimulation[3]
Rat

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Astressin are

provided below.

Radioligand Binding Assay for CRF Receptors
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This protocol is used to determine the binding affinity (Ki) of Astressin for CRF1 and CRF2

receptors.

Materials:

Cell membranes prepared from cells stably expressing human CRF1 or CRF2α receptors.

Radioligand: [¹²⁵I]-Tyr⁰-sauvagine.[4]

Astressin (or other competing ligands).

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and counter.

Procedure:

Incubation: In a final volume of 200 µL of Binding Buffer, combine:

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20

µg).

50 µL of [¹²⁵I]-Tyr⁰-sauvagine (at a final concentration near its Kd, e.g., 100-300 pM).[4]

50 µL of varying concentrations of Astressin (for competition binding) or buffer (for total

binding).

For non-specific binding, add a high concentration of unlabeled CRF (e.g., 1 µM).

Incubate at room temperature for 2 hours to reach equilibrium.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-

soaked in 0.3% polyethyleneimine.
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Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound

radioligand.

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity

using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of Astressin from the competition binding curve and

calculate the Ki using the Cheng-Prusoff equation.

In Vitro ACTH Release Assay
This assay measures the ability of Astressin to inhibit CRF-stimulated ACTH secretion from

primary rat pituitary cells.[1]

Materials:

Primary cultures of rat anterior pituitary cells.

CRF (rat/human).

Astressin.

Culture medium (e.g., DMEM with 10% fetal bovine serum).

Assay Buffer (e.g., DMEM containing 0.1% BSA).

ACTH ELISA kit or radioimmunoassay (RIA) kit.

Procedure:

Cell Culture: Culture dispersed rat anterior pituitary cells in 24-well plates until they form a

confluent monolayer.

Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with varying

concentrations of Astressin for 30 minutes at 37°C.
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Stimulation: Add a submaximal concentration of CRF (e.g., 1 nM) to the wells and incubate

for 3 hours at 37°C.

Sample Collection: Collect the culture medium from each well.

ACTH Measurement: Determine the concentration of ACTH in the collected medium using

an ELISA or RIA kit according to the manufacturer's instructions.

Data Analysis: Plot the percentage of inhibition of CRF-stimulated ACTH release against the

concentration of Astressin to determine the IC50 value.

In Vivo Gastric Emptying Assay in Rats
This protocol assesses the in vivo efficacy of Astressin in blocking CRF-induced inhibition of

gastric emptying using the phenol red method.[3][5][6]

Materials:

Male Sprague-Dawley rats with intracisternal (i.c.) or intracerebroventricular (i.c.v.) cannulae.

CRF.

Astressin.

Test Meal: 1.5% methylcellulose in water containing 0.05% phenol red as a non-absorbable

marker.

0.1 N NaOH.

Spectrophotometer.

Procedure:

Fasting: Fast the rats overnight (18-24 hours) with free access to water.

Drug Administration: Administer Astressin or vehicle (saline) via the i.c. or i.c.v. cannula.

After a short interval (e.g., 15 minutes), administer CRF or vehicle.
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Test Meal Administration: 15 minutes after the second injection, administer 1.5 mL of the

phenol red test meal orally via gavage.

Gastric Emptying Period: Euthanize the rats by CO₂ asphyxiation at a fixed time point after

the meal (e.g., 20 minutes).

Sample Collection: Clamp the pylorus and cardia of the stomach and carefully remove it.

Phenol Red Extraction: Homogenize the stomach in 100 mL of 0.1 N NaOH to extract the

phenol red. Let the homogenate settle for 1 hour.

Quantification: Take an aliquot of the supernatant, centrifuge, and measure the absorbance

of the supernatant at 560 nm using a spectrophotometer.

Data Analysis: Calculate the amount of phenol red remaining in the stomach and express it

as a percentage of the total amount administered. Gastric emptying is calculated as: Gastric

Emptying (%) = 100 - (% Phenol Red Recovered)

Visualizations
The following diagrams illustrate the signaling pathways affected by Astressin and the

experimental workflows for its characterization.
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Logical Relationship of Astressin's Action

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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